1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 3 with a 4-chlorophenyl group, at position 5 with a tert-butyl group, and at position 7 with a 1H-imidazole moiety. Its molecular formula is C₂₂H₂₂ClN₅, with a molecular weight of 403.90 g/mol. The tert-butyl group enhances lipophilicity and metabolic stability, while the 4-chlorophenyl and imidazole groups contribute to target binding and selectivity .
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-imidazol-1-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5/c1-19(2,3)16-10-17(24-9-8-21-12-24)25-18(23-16)15(11-22-25)13-4-6-14(20)7-5-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZLTBKKGSIRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3C=CN=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves several steps. One common method is the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of a pyrazole derivative with a phenyl group under ultrasonic conditions, resulting in the formation of the desired compound with good yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of diseases like Parkinson’s and leukemia . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. It has been shown to inhibit tyrosine-protein kinases such as Lyn, Src, and Lck, which are involved in various cellular processes, including cell growth and differentiation . By inhibiting these kinases, the compound can exert its therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
The table below compares substituents and key properties of structurally analogous compounds:
Key Observations :
- Substituent Impact : The 4-chlorophenyl group at position 3 is conserved in multiple analogs (e.g., 10d, BG54021) for target affinity. Replacing Cl with F (10e) reduces molecular weight marginally but alters activity profiles .
- Position 7 Modifications: The imidazole group in the target compound contrasts with triazole-glycohybrids (10d, 10e) and sulfanyl-butanone (BG54021), which exhibit varied solubility and bioactivity. Triazole-linked compounds show potent anticancer activity, while sulfanyl derivatives are used as pharmacological tools .
Anticancer Activity:
- Triazole-Glycohybrids (10d, 10e) : Exhibit IC₅₀ values of 15.3 µM (MCF-7) and 29.1 µM (MDA-MB231) , attributed to sugar moieties enhancing cellular uptake and triazole-mediated DNA intercalation .
- Pyrazolo[1,5-a]pyrimidin-7-yl Phenyl Amides : Demonstrate p21-selective cytotoxicity (IC₅₀ < 10 µM in p21-deficient cells) via checkpoint kinase inhibition, highlighting the role of amide substituents in mechanism-driven activity .
Neurological Activity:
- CMPPE: A pyrazolo[1,5-a]pyrimidine derivative with a piperidinyl ethanol group acts as a GABAB receptor modulator, illustrating how non-imidazole substituents redirect activity toward neurological targets .
Structure-Activity Relationship (SAR) Insights
- Core Modifications: Position 5: The tert-butyl group in the target compound improves metabolic stability compared to methyl or trifluoromethyl groups in analogs (e.g., 10f) .
- Substituent Electronics : Electron-withdrawing groups (Cl, F) at position 3 enhance target binding, while electron-donating groups (e.g., isopropyl in 10f) reduce potency .
Biological Activity
Overview
The compound 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole is a member of the pyrazolo[1,5-a]pyrimidine family, notable for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound features a complex structure that includes:
- A tert-butyl group , enhancing lipophilicity and stability.
- A 4-chlorophenyl group , which may contribute to its biological interactions.
- A pyrazolo[1,5-a]pyrimidine core , known for diverse pharmacological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. The following pathways are particularly noteworthy:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as Aurora-A kinase.
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated significant anticancer effects against various cell lines. Below is a summary of findings related to its cytotoxicity:
These values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic potential of pyrazolo[1,5-a]pyrimidines, this compound exhibited significant activity against MCF-7 and HepG2 cancer cell lines with IC50 values indicating effective growth inhibition .
- Mechanistic Insights : Investigations into the mechanism revealed that compounds within this class can induce apoptosis through mitochondrial pathways and inhibit critical kinases involved in tumor growth .
Comparative Analysis with Similar Compounds
The biological activity of 1-[5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole can be compared with other derivatives within the pyrazolo family:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 3.79 | Apoptosis |
| Compound B | A549 | 26 | Cell Cycle Arrest |
| Compound C | NCI-H460 | 0.95 | Autophagy |
This comparison highlights the relative potency and mechanisms of action among different pyrazolo derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
